(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” is an organic molecule characterized by its complex structure, which includes a hydroxyphenyl group and a methoxy-substituted benzodioxin ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Aldol Condensation: The final step often involves an aldol condensation between the hydroxyphenyl aldehyde and the benzodioxin derivative to form the desired enone structure.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the enone double bond can yield saturated ketones.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, these compounds can be used in the synthesis of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the benzodioxin ring but has a similar enone structure.
(2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxyphenyl group instead of the benzodioxin ring.
Uniqueness
The presence of the benzodioxin ring and the methoxy group in “(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one” imparts unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-16-10-12(11-17-18(16)23-9-8-22-17)2-7-15(20)13-3-5-14(19)6-4-13/h2-7,10-11,19H,8-9H2,1H3/b7-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJYTICXCHYYEW-FARCUNLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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